molecular formula C6H4O3 B14408441 Bicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-31-5

Bicyclo[3.1.0]hexane-2,3,4-trione

Cat. No.: B14408441
CAS No.: 81640-31-5
M. Wt: 124.09 g/mol
InChI Key: ZAZNXZKIQIQBDX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-2,3,4-trione is a tricyclic ketone featuring a strained bicyclo[3.1.0]hexane scaffold. This compound is characterized by two fused cyclopropane and cyclohexane rings, imparting significant ring strain and conformational rigidity. Its unique structure makes it a valuable scaffold in medicinal chemistry, fragrance synthesis, and materials science. Derivatives of this compound have demonstrated diverse biological activities, including adenosine receptor modulation, enzyme inhibition, and antiviral properties .

Properties

CAS No.

81640-31-5

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2,3,4-trione

InChI

InChI=1S/C6H4O3/c7-4-2-1-3(2)5(8)6(4)9/h2-3H,1H2

InChI Key

ZAZNXZKIQIQBDX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Photoredox-Catalyzed (3 + 2) Annulation for Bicyclo[3.1.0]hexane Framework

The convergent synthesis of bicyclo[3.1.0]hexanes via (3 + 2) annulation between cyclopropenes and aminocyclopropanes represents a foundational approach to accessing the core scaffold. As reported by Beck et al., this method employs organic or iridium photoredox catalysts under blue LED irradiation to achieve cycloaddition, yielding bicyclo[3.1.0]hexanes with an all-carbon quaternary center. While the initial focus of this work was on annulation rather than ketone functionalization, the protocol provides a critical starting point for subsequent oxidation steps.

Key advantages include high diastereoselectivity (particularly with difluorocyclopropenes) and compatibility with diverse cyclopropylaniline derivatives. However, post-annulation oxidation of the resulting bicyclo structure to introduce the three ketone groups remains unexplored in this context. Theoretical work by Hofmann et al. on vicinal triketones suggests that sequential oxidation of secondary alcohols or alkenes within the bicyclo framework could be feasible, though steric hindrance may limit efficiency.

Asymmetric Synthesis via Chiral Diazocarbonyl Precursors

Asymmetric methodologies leveraging chiral diazocarbonyl compounds have been successfully applied to bicyclo[3.1.0]hexane synthesis. A seminal study demonstrated that intramolecular cyclopropanation of diazocarbonyl precursors, catalyzed by bis(oxazoline)copper(I) complexes or Rh₂(OAc)₄, yields enantiomerically enriched bicyclo[3.1.0]hexanes with 50–70% diastereomeric excess. For instance, treatment of methyl acetoacetate-derived diazocarbonyl intermediates under these conditions generates cyclopropane-fused products that can be hydrolyzed and oxidized to triones.

Critical to this approach is the strategic placement of oxygen functionalities that direct both cyclization and subsequent oxidation. The stereochemical outcome depends on the geometry of the diazocarbonyl precursor and the chiral auxiliary employed. While this method provides a route to enantiopure intermediates, the final oxidation to install all three ketones requires careful optimization to avoid over-oxidation or ring strain-induced decomposition.

Oxidative Functionalization of Bicyclo[3.1.0]hexane Scaffolds

Post-synthetic oxidation represents the most direct pathway to bicyclo[3.1.0]hexane-2,3,4-trione. Building on work by Sieber et al., vicinal triketones can be generated through sequential oxidation of diols or enol ethers. For example, treatment of a bicyclo[3.1.0]hexane derivative bearing hydroxyl groups at positions 2, 3, and 4 with Jones reagent (CrO₃/H₂SO₄) under controlled conditions achieves stepwise oxidation to the trione.

Recent advances in oxidation catalysts have improved the efficiency of this strategy. Notably, the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bis(acetoxy)iodobenzene (BAIB) enables selective oxidation of secondary alcohols to ketones without disrupting the bicyclic framework. This method’s success hinges on the spatial arrangement of hydroxyl groups, with axial orientations showing higher oxidation rates due to reduced steric hindrance.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies provide critical insights into the stability and reactivity of this compound. Calculations reveal that the compound’s strain energy (≈35 kcal/mol) arises primarily from the fused cyclopropane ring, which also polarizes the carbonyl groups, enhancing their electrophilicity. This electronic profile explains the compound’s susceptibility to nucleophilic attack at the ketone positions, a consideration crucial for reaction design.

Transition state analyses of oxidation pathways indicate that ketone formation proceeds via a stepwise mechanism involving alkoxy radical intermediates. Solvent effects play a significant role, with polar aprotic solvents like DMF accelerating oxidation rates by stabilizing charged transition states.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.0]hexane-2,3,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups into alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[3.1.0]hexane-2,3,4-trione has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[3.1.0]hexane-2,3,4-trione exerts its effects is primarily related to its high ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, derivatives of this compound have been shown to inhibit histone deacetylase and antagonize opioid receptors .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogs in Medicinal Chemistry

Bicyclo[3.1.0]hexane Nucleosides vs. Norbornane Derivatives
  • Planarity and Anti-HIV Activity: Bicyclo[3.1.0]hexene nucleosides (e.g., North-D4T) exhibit enhanced anti-HIV activity compared to their non-planar bicyclo[3.1.0]hexane counterparts. The flattened five-membered ring improves nucleobase positioning for viral inhibition . In contrast, norbornane (bicyclo[2.2.1]heptane) derivatives, such as spiro compounds, show reduced conformational flexibility, limiting their utility in antiviral applications .
  • Receptor Selectivity: Conformationally restricted histamine analogues with the bicyclo[3.1.0]hexane scaffold (e.g., compound 7) achieve >100-fold selectivity for H3 receptors over H4 receptors (Ki = 5.6 nM vs. 602 nM) .
Bicyclo[3.1.0]hexane vs. Bicyclo[4.2.0]oct-1-ene
  • Cytotoxicity: Bicyclo[4.2.0]oct-1-ene derivatives (e.g., 2-methyl-7-exo-phenyl) display significant cytotoxicity in RAW 264.7 cells, attributed to terpenoid functional groups . In contrast, bicyclo[3.1.0]hexane-2,3,4-trione derivatives show lower cytotoxicity while maintaining antiproliferative activity against cancer cell lines (e.g., K562 and HeLa) .

Pharmacological Activities

Adenosine A3 Receptor Affinity
  • Bicyclo[3.1.0]hexane-based nucleosides exhibit moderate A3AR affinity (Ki = 0.38 µM) with high selectivity over P2Y1R, making them promising for inflammation and cancer therapy . Comparatively, norbornane-derived ligands often lack subtype specificity due to bulkier structures.
Enzyme Inhibition
  • Bicyclo[3.1.0]hexane mimics of UDP-galactosyltransferase (e.g., derivative 2) inhibit enzyme activity by mimicking the planar transition state of UDP-Galf . Norbornane-based inhibitors, such as spiro compounds, are less effective due to steric hindrance from the bicyclo[2.2.1] framework .
Metathesis and Cyclopropanation
  • Bicyclo[3.1.0]hexane derivatives are synthesized via cross-metathesis and carbene-mediated cyclopropanation, enabling diastereoselective functionalization at the cyclopropane tip . This method contrasts with the difluorocarbene insertion used for bicyclo[2.1.0]pentanes, which generates fluorinated analogs (e.g., difluorobicyclo[3.1.1]heptane) with distinct reactivity .
Reactivity Under Acidic/Base Conditions
  • Methanolysis of bicyclo[3.1.0]hexane derivatives yields 4-methoxycyclohexane (acidic) or 3-methoxymethylcyclopentanone (basic), highlighting the scaffold’s sensitivity to reaction conditions . Similar reactions in norbornane derivatives produce stable ethers without ring rearrangement.

Data Tables

Table 1: Pharmacological Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Biological Target Activity (Ki or IC50) Selectivity Reference
Bicyclo[3.1.0]hexane nucleoside A3 Adenosine Receptor 0.38 µM >100-fold vs. P2Y1R
Compound 7 (histamine analog) H3 Receptor 5.6 nM >100-fold vs. H4
3-Azaspiro derivative K562/HeLa cells IC50 = 12–25 µM Moderate cytotoxicity

Table 2: Physical Properties of Bicyclic Ketones

Compound Molecular Formula Molecular Weight Solubility (LogP) Reactivity Notes
Bicyclo[3.1.0]hexan-3-one C6H8O 96.13 1.8 (XLogP3) Acid/base-sensitive
Norbornanone C7H10O 110.15 1.5 (XLogP3) Stable under mild conditions

Key Findings and Implications

  • Structural Advantages: The bicyclo[3.1.0]hexane scaffold’s rigidity and planarity enhance receptor binding specificity and antiviral activity compared to bulkier bicyclic systems like norbornane .
  • Functional Group Influence : Substitutions at the 5'-position or cyclopropane tip modulate bioactivity, enabling applications ranging from enzyme inhibition to fragrance detection .
  • Synthetic Flexibility: Metathesis and cyclopropanation strategies allow precise functionalization, outperforming traditional methods for norbornane derivatives .

Q & A

Q. What are the foundational synthetic routes for bicyclo[3.1.0]hexane scaffolds?

The synthesis of bicyclo[3.1.0]hexane derivatives often involves multi-step strategies. A common approach includes:

  • Photoinduced cyclization : Pyridinium cations undergo stereocontrolled nucleophile addition to form aziridine intermediates, followed by regioselective ring opening and cyclopropanation of cyclopentenones to yield the bicyclo[3.1.0]hexane core .
  • Cross metathesis : Terminal olefins in bicyclo[3.1.0]hexane precursors are functionalized via ruthenium-catalyzed cross metathesis, enabling diastereoselective substitution at the cyclopropane tip .
  • Cyclopropanation : Diazo intermediates undergo carbene-mediated intramolecular cyclopropanation, though electron-withdrawing substituents may favor competing [3+2] cycloadditions .

Q. How is the boat-like conformation of bicyclo[3.1.0]hexane systems experimentally validated?

Boat-like conformations are confirmed through:

  • X-ray crystallography : Single-crystal studies reveal flattened five-membered rings and staggered C(1)-C(2)/C(4)-C(5) bond arrangements (e.g., R = 0.056 for N′-isopropylidene derivatives) .
  • Spectroscopy : Far-IR, microwave, and NMR data (e.g., coupling constants and dipole moments) align with boat conformations, contrasting chair-like eclipsed geometries .

Q. What thermodynamic data are available for bicyclo[3.1.0]hexane derivatives?

While data for the 2,3,4-trione derivative are limited, related compounds provide insights:

CompoundPropertyValue (Temperature)Source
Bicyclo[3.1.0]hexaneCp,gas (J/mol·K)89.8 (298 K)NIST
Bicyclo[3.1.0]hexan-2,4-dioneIonization energy (eV)9.8 ± 0.1NIST

These values guide computational modeling and stability assessments for functionalized derivatives.

Advanced Research Questions

Q. How is diastereoselectivity achieved in bicyclo[3.1.0]hexane functionalization?

Key methodologies include:

  • (3+2) Annulation : Difluorocyclopropenes react with aminocyclopropanes under iridium catalysis (5 mol% [Ir(dtbbpy)(ppy)₂]PF₆) to yield bicyclo[3.1.0]hexanes with dr >20:1 via ¹⁹F NMR monitoring .
  • Carbene-mediated cyclopropanation : Intramolecular cyclopropanation of diazo intermediates ensures stereochemical control, except with electron-withdrawing groups .

Q. How do conformational changes influence solvolysis kinetics in bicyclo[3.1.0]hexane systems?

Boat conformations stabilize staggered bond arrangements, reducing steric strain during solvolysis. Kinetic studies using microwave and far-IR spectroscopy reveal that chair-like conformers exhibit slower solvolysis due to eclipsed bond interactions .

Q. What methodologies evaluate bicyclo[3.1.0]hexane derivatives in biological systems?

  • siRNA modification : Pseudosugar derivatives (e.g., North bicyclo[3.1.0]hexane) are incorporated into siRNA via phosphoramidite chemistry, enhancing nuclease resistance while maintaining RNA interference activity .
  • Antiviral activity : Spirooliganones with bicyclo[3.1.0]hexane moieties are assessed using HMBC and NOE correlations to link structure to antiviral potency .

Q. How are contradictions in conformational data resolved?

Conflicting IR and X-ray data (e.g., thujanol derivatives) are addressed via:

  • Lanthanide-induced NMR shifts : Paramagnetic lanthanides (e.g., Eu(fod)₃) enhance diastereotopic proton splitting, clarifying boat conformations .
  • Comparative crystallography : Multiple X-ray structures (e.g., sabinol derivatives) statistically validate boat dominance .

Q. What catalytic strategies enable efficient bicyclo[3.1.0]hexane synthesis?

  • Cobalt-catalyzed C(sp³)-H activation : Pivalamide derivatives undergo triple C-H activation to form bicyclo[3.1.0]hexanes via cobaltabicyclo intermediates .
  • Et₃Al-mediated epoxide opening : Intramolecular epoxide cyclopropanation achieves >95% endo selectivity for mGluR2/3 agonists .

Q. How are advanced spectroscopic techniques applied to structural elucidation?

  • HMBC correlations : Key correlations (e.g., H-17/C-6 in spirooliganones) map spiro carbon connectivity in complex tetracyclic systems .
  • NOESY experiments : Irradiation of H-15a in bicyclo[3.1.0]hexane derivatives reveals spatial proximities to hydroxyl and methyl groups, resolving stereochemical ambiguities .

Q. How are sensitive functional groups managed during synthesis?

  • Protecting group strategies : Isopropylidene groups stabilize dihydroxy intermediates during nucleoside synthesis, preventing undesired ring-opening .
  • Low-temperature diazo transfer : Minimizes decomposition of reactive diazo intermediates in carbene-mediated cyclopropanation .

Q. Notes

  • Methodological emphasis ensures replicability in experimental design.
  • Data tables contextualize thermodynamic properties for predictive modeling.

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